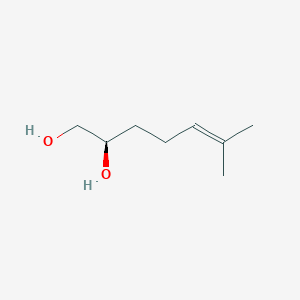
(R)-6-Methylhept-5-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Methylhept-5-ene-1,2-diol is an organic compound characterized by a heptane backbone with a methyl group at the sixth carbon and a double bond between the fifth and sixth carbons Additionally, it has hydroxyl groups attached to the first and second carbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 6-methylhept-5-en-2-one using a chiral catalyst. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The resulting product is then subjected to hydrolysis to yield ®-6-Methylhept-5-ene-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methylhept-5-ene-1,2-diol may involve the use of large-scale catalytic hydrogenation reactors. The process begins with the preparation of 6-methylhept-5-en-2-one, followed by its reduction using a chiral catalyst. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The final product is purified through distillation or crystallization.
化学反応の分析
Types of Reactions
®-6-Methylhept-5-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-methylhept-5-en-2-one or 6-methylhept-5-enoic acid.
Reduction: Formation of 6-methylheptane-1,2-diol.
Substitution: Formation of 6-methylhept-5-ene-1,2-dichloride or 6-methylhept-5-ene-1,2-diamine.
科学的研究の応用
®-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of ®-6-Methylhept-5-ene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The double bond may also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.
類似化合物との比較
Similar Compounds
(S)-6-Methylhept-5-ene-1,2-diol: The enantiomer of ®-6-Methylhept-5-ene-1,2-diol, with similar chemical properties but different biological activities.
6-Methylhept-5-ene-2-ol: Lacks the second hydroxyl group, resulting in different reactivity and applications.
6-Methylhept-5-ene-1,2-dione: An oxidized form with distinct chemical behavior and uses.
Uniqueness
®-6-Methylhept-5-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
(2R)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m1/s1 |
InChIキー |
RRSVNXZHFCGASC-MRVPVSSYSA-N |
異性体SMILES |
CC(=CCC[C@H](CO)O)C |
正規SMILES |
CC(=CCCC(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
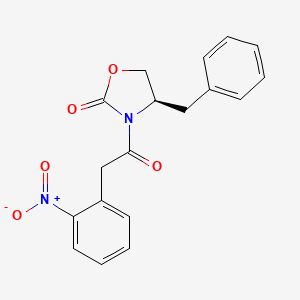
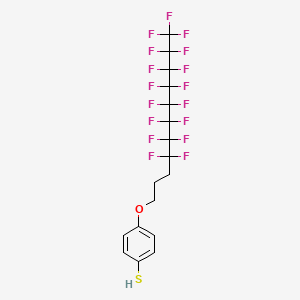

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
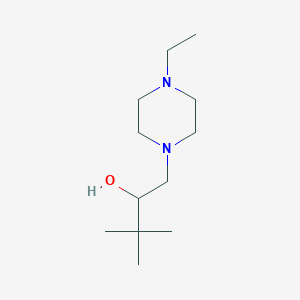
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
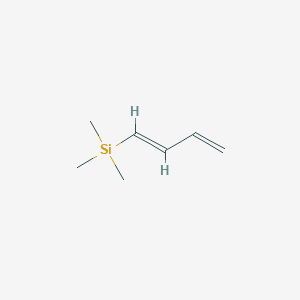
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)

![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
